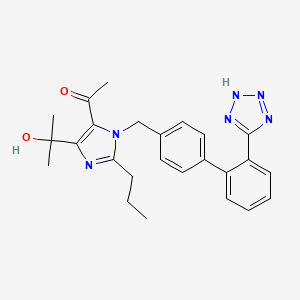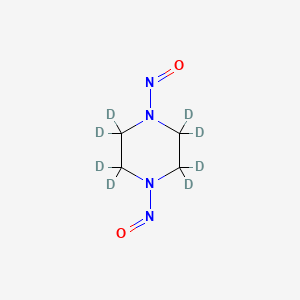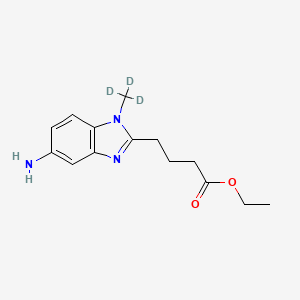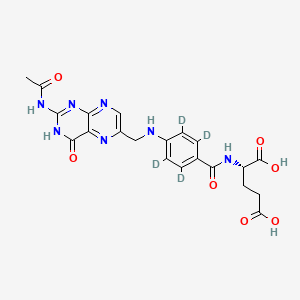
Olmesartan-Methylketon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olmesartan Methyl Ketone is a metabolite of Olmesartan , which is an angiotensin II receptor blocker (ARB) used to treat high blood pressure . It works by blocking a substance in the body that causes the blood vessels to tighten, resulting in the relaxation of blood vessels, lowering of blood pressure, and increased supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Olmesartan Methyl Ketone involves several steps, including the reaction of 1- (2 '-cyanobiphenyl-4-yl) methyl-4,4-dimethyl–2-propyl group-4,6-dihydrofuran-also [3; 4-d] imidazoles-6-hydroxyl (V) with 2N hydrochloric acid at 50 ℃ .Molecular Structure Analysis
The molecular structure of Olmesartan Methyl Ketone is characterized by a specific angiotensin II type 1 (AT1) receptor antagonist with an antihypertensive effect . The molecular formula is C25H28N6O2 and the molecular weight is 444.54 .Chemical Reactions Analysis
The chemical reactions involved in the formulation of Olmesartan Methyl Ketone tablets are carried out to ensure a high dissolution rate of the active ingredient .Physical And Chemical Properties Analysis
The physical and chemical properties of Olmesartan Methyl Ketone include its appearance as a white solid to pale yellow solid . It has a melting point of 148-151 °C . Its InChI Key is HXBOGIAKDFTLIE-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Behandlung von Bluthochdruck:
Olmesartan-Methylketon (OMK) ist ein Derivat von Olmesartan-Medoxomil (OM), einem Angiotensin-II-Rezeptor-Antagonisten. Seine Hauptanwendung liegt in der Behandlung von Bluthochdruck. Durch die Blockierung von Angiotensin-II-Rezeptoren hilft OMK, die Blutgefäße zu entspannen, den Blutdruck zu senken und das Risiko von Herz-Kreislauf-Erkrankungen zu minimieren .
Prodrugs und Formulierungsoptimierung:
OMK wurde als Prodrug-Kandidat für Olmesartan untersucht. Forscher haben sein Potenzial erforscht, die orale Bioverfügbarkeit durch die Herstellung von Nanokristallen unter Verwendung von Antisolventfällung und Hochdruckhomogenisierung zu verbessern. Diese Bemühungen zielen darauf ab, die Sättigungslöslichkeit zu erhöhen und die therapeutische Wirksamkeit von Olmesartan zu verbessern .
Feststoffdispersionsformulierung:
Auf der Suche nach besseren Arzneimittelabgabesystemen wurden Feststoffdispersionsformulierungen von Olmesartan-Medoxomil entwickelt. OMK spielt eine entscheidende Rolle in diesen Formulierungen und verbessert die Löslichkeit und Bioverfügbarkeit des Arzneimittels. Diese Formulierungen bieten Vorteile wie verbesserte vasoprotektive Wirkungen und ein günstiges Nebenwirkungsprofil .
Strukturelle Einblicke und Regioisomere:
Forscher haben die Molekülstruktur von OMK sorgfältig untersucht. Es wurde festgestellt, dass N-1- und N-2-Isomere von OMK während der Synthese von Olmesartan-Medoxomil als prozessbedingte Verunreinigungen vorhanden sind. Die Strukturformel und die systematischen chemischen Namen von Zwischenprodukten wie N-Tritylolmesartan-Ethyl und N-Tritylolmesartan-Medoxomil mussten auf der Grundlage von Einkristall-Röntgenbeugungsstudien überarbeitet werden. Dieser Befund hat Auswirkungen auf die genaue Darstellung dieser Verbindungen .
Wirkmechanismus
Target of Action
Olmesartan Methyl Ketone, commonly known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It primarily targets the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in hemostasis and regulation of kidney, vascular, and cardiac functions .
Biochemical Pathways
Olmesartan affects the RAAS, which is a key player in the regulation of blood pressure and fluid balance . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also has been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .
Pharmacokinetics
Olmesartan exhibits nearly linear and dose-dependent pharmacokinetics under the therapeutic range . After oral administration, it reaches peak plasma concentration after 1-3 hours . The drug is metabolized in the gastrointestinal tract to active olmesartan . It is excreted as unchanged drug, with 50% to 65% in feces and 35% to 50% in urine . The half-life of elimination is approximately 13 hours .
Result of Action
The primary result of Olmesartan’s action is the reduction of blood pressure . By blocking the action of angiotensin II, it reduces vasoconstriction, lowers aldosterone levels, and increases the excretion of sodium . This leads to reduced cardiac activity and ultimately, lower blood pressure . It also has a protective effect on the heart, improving cardiac function, and preventing ventricular hypertrophy and remodeling .
Action Environment
The efficacy of Olmesartan can be influenced by several environmental factors. For instance, patients with renal impairment or hepatic impairment may experience altered drug clearance . Age, body weight, and gender can also impact the drug’s clearance and overall antihypertensive effect . Furthermore, the formulation of the drug can affect its bioavailability . For example, a study showed that a solid dispersion of Olmesartan prepared with certain excipients could increase its solubility and oral bioavailability .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOGIAKDFTLIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858254 |
Source


|
| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227626-45-0 |
Source


|
| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3](/img/no-structure.png)



![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)
